![molecular formula C19H25ClN2OS B3975015 N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B3975015.png)
N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea
Overview
Description
N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea, also known as ABEU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABEU belongs to the class of urea derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea has several advantages for lab experiments. It is a stable and highly pure compound, which makes it easy to handle and store. This compound also exhibits a wide range of biological activities, which makes it a versatile compound for various types of experiments. However, this compound has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the behavior of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea. One potential direction is to investigate the potential of this compound as an anti-inflammatory agent. Another potential direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Scientific Research Applications
N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been found to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-chlorophenyl)sulfanylethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2OS/c20-16-1-3-17(4-2-16)24-6-5-21-18(23)22-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMVXXXRKQTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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